1-Acetylpyrrolidine-2-carbothioamide

Catalog No.
S811963
CAS No.
1342550-42-8
M.F
C7H12N2OS
M. Wt
172.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylpyrrolidine-2-carbothioamide

CAS Number

1342550-42-8

Product Name

1-Acetylpyrrolidine-2-carbothioamide

IUPAC Name

1-acetylpyrrolidine-2-carbothioamide

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

InChI

InChI=1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)

InChI Key

GKZVQYIJIFEGCR-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC1C(=S)N

Canonical SMILES

CC(=O)N1CCCC1C(=S)N

1-Acetylpyrrolidine-2-carbothioamide is an organic compound characterized by a pyrrolidine ring substituted with an acetyl group and a carbothioamide functional group. Its molecular formula is C7H12N2OSC_7H_{12}N_2OS, and it has a molecular weight of approximately 172.25 g/mol. The compound features a five-membered nitrogen-containing ring, contributing to its unique chemical properties and potential biological activities.

Typical of compounds containing both amide and thioamide functionalities. Notably, it may undergo:

  • Nucleophilic substitutions: The nitrogen atom in the thioamide can act as a nucleophile, allowing for reactions with electrophiles.
  • Hydrolysis: In the presence of water, the thioamide group can be hydrolyzed to yield corresponding carboxylic acids or amines.
  • Condensation reactions: The compound may react with aldehydes or ketones to form imines or other derivatives.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in developing new materials or pharmaceuticals.

Research indicates that 1-acetylpyrrolidine-2-carbothioamide exhibits various biological activities. It has been studied for its potential:

  • Antimicrobial properties: Certain derivatives have shown effectiveness against bacterial strains.
  • Anticancer activity: Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
  • Neuroprotective effects: Some pyrrolidine derivatives are being investigated for their ability to protect neural cells from damage.

These biological activities make 1-acetylpyrrolidine-2-carbothioamide a candidate for further pharmacological studies.

The synthesis of 1-acetylpyrrolidine-2-carbothioamide can be achieved through several methods, including:

  • Direct acylation: Reaction of pyrrolidine with acetyl chloride in the presence of a base can yield the acetylated product.
  • Thioamide formation: The introduction of a thioamide group can be accomplished by treating an appropriate amide with Lawesson's reagent or phosphorus pentasulfide.
  • Multi-step synthesis: A more complex route may involve the formation of intermediates that are subsequently transformed into the desired carbothioamide.

These methods allow for flexibility in synthesizing this compound and its derivatives.

1-Acetylpyrrolidine-2-carbothioamide has several applications, particularly in:

  • Pharmaceutical development: Its potential antimicrobial and anticancer properties make it a candidate for drug discovery.
  • Chemical synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Agricultural chemistry: Compounds with similar structures have been explored for use as pesticides or herbicides.

These applications underscore the compound's relevance in various fields.

Interaction studies involving 1-acetylpyrrolidine-2-carbothioamide focus on its binding affinities and mechanisms of action with biological targets. Research has shown that:

  • It may interact with specific enzymes or receptors, influencing biochemical pathways.
  • Studies using molecular docking simulations provide insights into potential binding sites and affinities, aiding in drug design efforts.

Such investigations are crucial for understanding the compound's therapeutic potential and safety profiles.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-acetylpyrrolidine-2-carbothioamide. Notable examples include:

Compound NameStructure FeaturesUnique Properties
1-Acetylpyrrolidine-3-carbothioamideSimilar pyrrolidine ringDifferent position of the thioamide group
N-AcetylpyrrolePyrrole ring instead of pyrrolidineExhibits distinct electronic properties
2-AcetamidopyrrolidineAmide group instead of thioamidePotentially different biological activity

The uniqueness of 1-acetylpyrrolidine-2-carbothioamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

-0.7

Sequence

X

Dates

Modify: 2024-04-14

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